molecular formula C5H4ClNOS B2970740 2-chloro-4-methyl-5-Thiazolecarboxaldehyde CAS No. 289469-54-1

2-chloro-4-methyl-5-Thiazolecarboxaldehyde

Cat. No.: B2970740
CAS No.: 289469-54-1
M. Wt: 161.6
InChI Key: BQAYCEGMJWKEAK-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-thiazolecarboxaldehyde is a heterocyclic compound featuring a thiazole core substituted with chlorine at position 2, a methyl group at position 4, and a carboxaldehyde (-CHO) functional group at position 5. The aldehyde group enhances its reactivity, enabling applications in condensation reactions (e.g., Schiff base formation) and serving as a precursor for derivatives with tailored properties.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAYCEGMJWKEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5-Thiazolecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-4-methylthiazole, which is then oxidized to the corresponding aldehyde . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5-Thiazolecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-5-Thiazolecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with biological receptors, influencing cellular pathways and processes . These interactions make it a valuable compound in the study of enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Differences

Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:

Compound Name Substituents (Position) Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
2-Chloro-4-methyl-5-thiazolecarboxaldehyde Cl (2), CH₃ (4), CHO (5) Aldehyde C₆H₅ClNOS 178.63* Intermediate for pharmaceuticals
4-Chlorothiazole-5-carboxaldehyde Cl (4), CHO (5) Aldehyde C₄H₂ClNOS 147.59 Electrophilic reactions
Ethyl 2-chloro-4-methylthiazole-5-carboxylate (A778736) Cl (2), CH₃ (4), COOEt (5) Ester C₈H₈ClNO₂S 217.67 Lipophilic intermediates
2-Chloro-5-methylthiazole-4-carboxylic acid (A218299) Cl (2), CH₃ (5), COOH (4) Carboxylic acid C₅H₄ClNO₂S 177.61 Salt formation, drug synthesis

*Calculated based on constituent atomic masses.

Notes:
  • Substituent Position Effects : The methyl group at position 4 in the target compound increases steric hindrance and lipophilicity compared to 4-chlorothiazole-5-carboxaldehyde, which lacks this group.
  • Functional Group Reactivity : The aldehyde group in the target compound is more electrophilic than the ester (A778736) or carboxylic acid (A218299), making it reactive toward nucleophiles like amines.
  • Electronic Effects : Chlorine at position 2 exerts an electron-withdrawing effect, polarizing the thiazole ring and enhancing the electrophilicity of the aldehyde group.

Physicochemical Properties

  • Solubility : The target compound’s aldehyde group confers moderate polarity, leading to solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, the ethyl ester (A778736) is more lipophilic, favoring solubility in organic solvents like ethyl acetate.
  • Melting Point : Aldehyde derivatives generally exhibit lower melting points than carboxylic acids (e.g., A218299, mp ~150–160°C) due to weaker intermolecular forces.

Biological Activity

2-Chloro-4-methyl-5-thiazolecarboxaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, exhibiting properties such as antioxidant, antimicrobial, and antitumor activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Thiazole derivatives have been shown to possess significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : The compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor growth through various pathways, including inducing apoptosis in cancer cells.

Biochemical Pathways

This compound interacts with several biochemical pathways:

  • Cell Signaling Pathways : It may modulate pathways involved in inflammation and cell survival.
  • Enzyme Inhibition : The compound has been studied as an enzyme inhibitor, impacting metabolic processes related to diseases such as diabetes and cancer .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Antioxidant Effects

A study demonstrated that thiazole derivatives could reduce markers of oxidative stress in diabetic models. Administration of these compounds resulted in increased levels of glutathione (GSH) and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Antitumor Potential

Research has highlighted the antitumor efficacy of thiazole derivatives. In one study, compounds derived from thiazoles demonstrated notable inhibitory effects on various cancer cell lines, indicating their potential as anticancer agents.

Case Studies

  • Diabetes Model Study : In a study involving streptozotocin-induced diabetic rats, treatment with thiazole derivatives led to significant improvements in blood glucose levels and lipid profiles. Histopathological examinations revealed restoration of pancreatic morphology, highlighting the compound's potential in managing diabetes .
  • Cancer Research : A series of synthesized thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the thiazole structure enhanced antitumor activity, paving the way for further drug development.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntioxidant, Antimicrobial, AntitumorEnzyme inhibition, Free radical scavenging
4-MethylthiazoleAntimicrobialMembrane disruption
2-Thiazolecarboxylic AcidAntioxidantFree radical scavenging

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